molecular formula C13H19N3O4 B2804155 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate CAS No. 2101207-00-3

7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate

Cat. No.: B2804155
CAS No.: 2101207-00-3
M. Wt: 281.312
InChI Key: FLWATAIFHPZVOT-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a chemical compound with a molecular weight of 253.3 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is 1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, has been studied, showing potential in synthesizing biologically active compounds with versatile pharmacologic action (Mironovich & Shcherbinin, 2014).

Chemical Synthesis and Structural Studies

  • Studies on the synthesis and characterization of related compounds, like pyrazinecarboxamides, have been conducted, which includes exploring their chemical structures and potential biological activities (Doležal et al., 2006).

Innovative Methods in Organic Synthesis

  • Advanced techniques, such as microwave-assisted preparation, have been utilized in the synthesis of derivatives like 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the use of tert-butyl amides in organic synthesis (Nikulnikov et al., 2009).

Antimicrobial Applications

  • Some novel derivatives of imidazo[1,2-a]pyrazine, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized and shown promising antimicrobial activity, indicating potential applications in medicinal chemistry (Jyothi & Madhavi, 2019).

Chemiluminescent Properties

  • Research on the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones highlights their chemiluminescent properties, which could be important for biochemical applications and assays (Adamczyk et al., 2003).

Safety and Hazards

The compound tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has been classified with the GHS07 pictogram . The hazard statements include H302 , indicating that it is harmful if swallowed. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

7-O-tert-butyl 2-O-methyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-5-15-7-9(11(17)19-4)14-10(15)8-16/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWATAIFHPZVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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